

Application Notes and Protocols for WCK-4234 in In Vitro Experiments

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Compound of Interest

Compound Name:	WCK-4234
Cat. No.:	B611803

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For Researchers, Scientists, and Drug Development Professionals

WCK-4234 is a novel diazabicyclooctane (DBO) β -lactamase inhibitor with potent activity against a broad spectrum of β -lactamases, including class A, C, and notably, class D (OXA-type) carbapenemases.^{[1][2][3][4][5]} These application notes provide detailed protocols for the preparation and use of **WCK-4234** in fundamental in vitro antimicrobial susceptibility testing, specifically focusing on Minimum Inhibitory Concentration (MIC) and Time-Kill assays.

Chemical Properties and Storage

A summary of the key chemical and physical properties of **WCK-4234** is provided in the table below. Adherence to appropriate storage conditions is critical to ensure the compound's stability and activity.

Property	Value	Source(s)
Molecular Weight	269.21 g/mol	[4][6]
Molecular Formula	C ₇ H ₈ N ₃ NaO ₅ S	[4]
CAS Number	1804915-68-1	[4]
Solubility	Soluble in DMSO (95-100 mg/mL)	[4][6]
Appearance	Solid powder	[7]
Storage (Powder)	-20°C for up to 3 years.	[6]
Storage (In Solvent)	-80°C for up to 1 year.	[6]

Experimental Protocols

Preparation of WCK-4234 Stock Solution

Accurate preparation of the stock solution is the first critical step for reproducible results in in vitro assays.

Materials:

- **WCK-4234** sodium salt powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional, but recommended)[4][6]

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

- Calculate Required Mass: Determine the mass of **WCK-4234** powder needed to achieve the desired stock concentration. For a 10 mg/mL stock solution, weigh out 10 mg of **WCK-4234** powder.
- Dissolution:
 - Add the appropriate volume of sterile DMSO to the vial containing the **WCK-4234** powder.
 - Vortex the solution thoroughly to facilitate dissolution.
 - If necessary, use an ultrasonic bath to ensure complete solubilization.[4][6]
- Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
 - Store the aliquots at -80°C.[6] Avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. **WCK-4234** is typically tested at a fixed concentration in combination with a β -lactam antibiotic, such as meropenem or imipenem.[2][3][5][8] The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

- Bacterial isolates for testing
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **WCK-4234** stock solution
- Partner β -lactam antibiotic (e.g., meropenem) stock solution

- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C ± 2°C)

Procedure:

- Inoculum Preparation:
 - From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.[9]
- Plate Preparation:
 - Prepare a solution of the partner β -lactam antibiotic in CAMHB at twice the highest desired final concentration.
 - In the first column of a 96-well plate, add the β -lactam solution.
 - Perform two-fold serial dilutions of the β -lactam antibiotic across the plate by transferring 50 μ L from one well to the next, which already contains 50 μ L of CAMHB with a fixed concentration of **WCK-4234** (e.g., 4 or 8 μ g/mL).[3][5][8]
 - The final volume in each well after adding the inoculum will be 100 μ L.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation: Add 50 μ L of the prepared bacterial inoculum to each well (except the sterility control).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

- **Reading Results:** The MIC is the lowest concentration of the β -lactam antibiotic (in the presence of the fixed **WCK-4234** concentration) that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate at which it kills bacteria.

Materials:

- Bacterial isolates
- CAMHB
- **WCK-4234** stock solution
- Partner β -lactam antibiotic stock solution
- Sterile culture tubes or flasks
- Incubator with shaking capabilities
- Apparatus for serial dilutions and colony counting (e.g., sterile dilution tubes, agar plates, spreader)

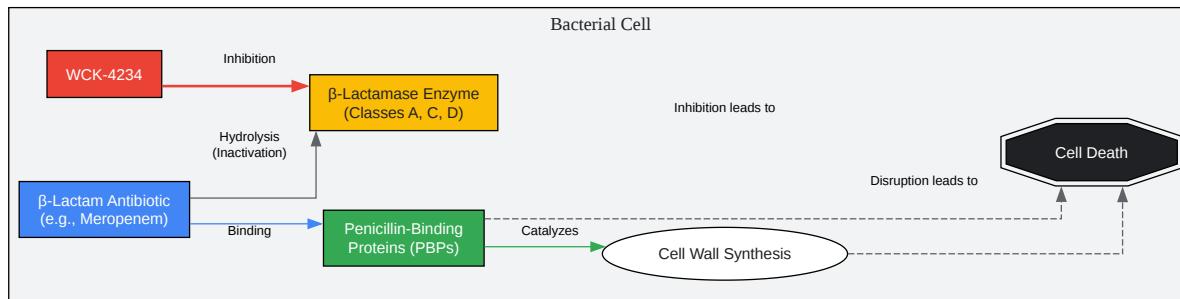
Procedure:

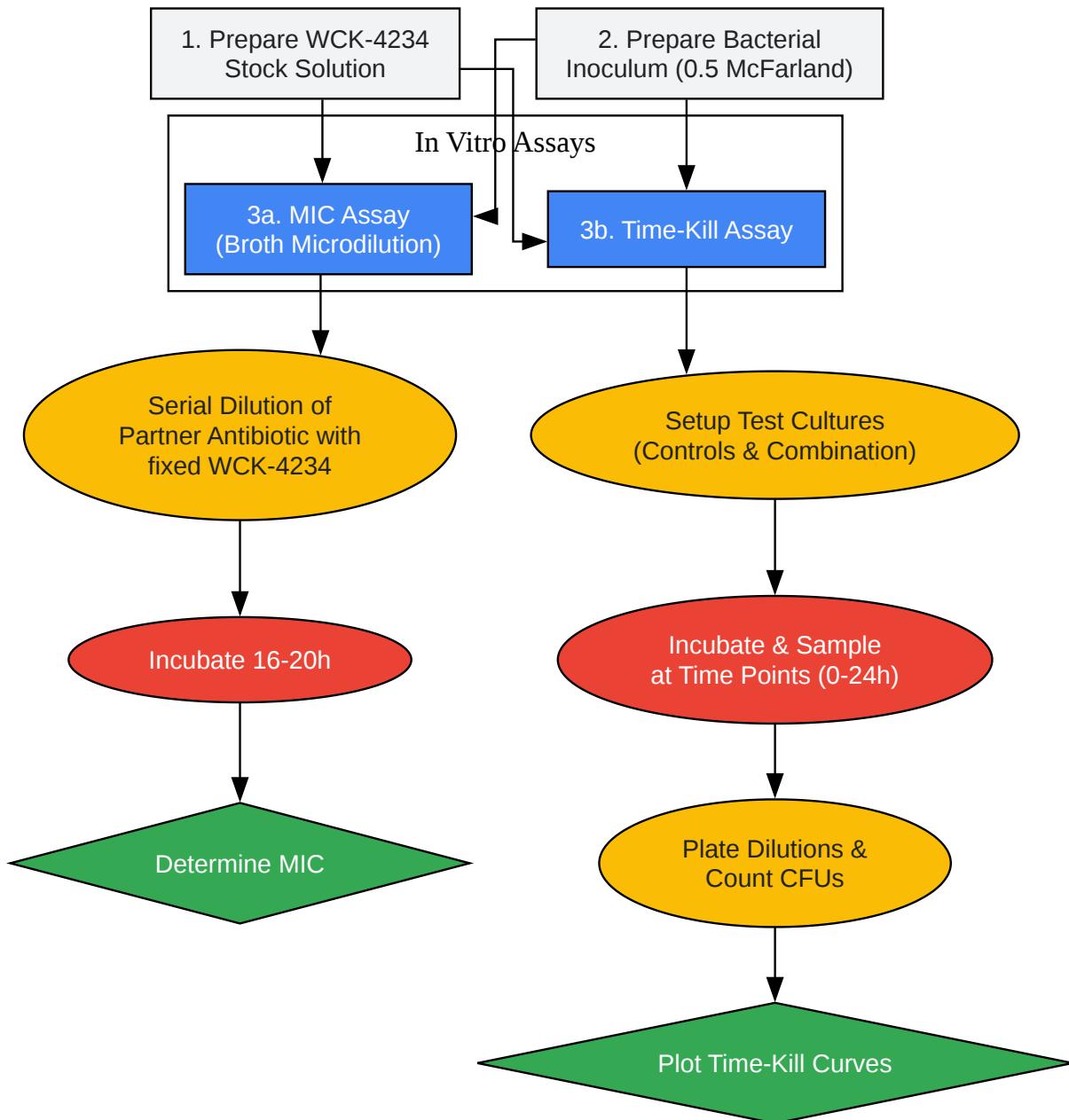
- **Inoculum Preparation:** Prepare a starting inoculum in CAMHB with a density of approximately 5×10^5 CFU/mL, similar to the MIC assay.[\[10\]](#)
- **Test Conditions:** Prepare culture tubes with the following conditions:
 - Growth control (no drug)
 - **WCK-4234** alone (at a specific concentration, e.g., 4 μ g/mL)
 - Partner β -lactam alone (at a multiple of its MIC, e.g., 2x MIC)

- Combination of **WCK-4234** and the partner β -lactam.
- Incubation and Sampling:
 - Incubate the tubes at 37°C with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11][12]
- Viable Cell Counting:
 - Perform serial dilutions of each aliquot in sterile saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies (CFU/mL) on the plates.
- Data Analysis: Plot the \log_{10} CFU/mL versus time for each test condition.
 - Bacteriostatic activity is typically defined as a $<3\text{-}\log_{10}$ reduction in CFU/mL from the initial inoculum.[12]
 - Bactericidal activity is defined as a $\geq3\text{-}\log_{10}$ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]
 - Synergy is often defined as a $\geq2\text{-}\log_{10}$ decrease in CFU/mL by the combination compared to the most active single agent.[12]

Mechanism of Action and Signaling Pathway

WCK-4234 functions by inhibiting bacterial β -lactamase enzymes. These enzymes are the primary mechanism of resistance to β -lactam antibiotics, such as penicillins, cephalosporins, and carbapenems. By inactivating these enzymes, **WCK-4234** restores the efficacy of the partner β -lactam antibiotic, allowing it to bind to its target, the Penicillin-Binding Proteins (PBPs), and disrupt cell wall synthesis, ultimately leading to bacterial cell death.



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